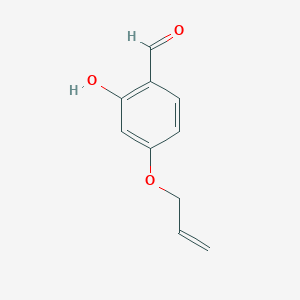

4-(Allyloxy)-2-hydroxybenzaldehyde

説明

BenchChem offers high-quality 4-(Allyloxy)-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Allyloxy)-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H10O3 |

|---|---|

分子量 |

178.18 g/mol |

IUPAC名 |

2-hydroxy-4-prop-2-enoxybenzaldehyde |

InChI |

InChI=1S/C10H10O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h2-4,6-7,12H,1,5H2 |

InChIキー |

ITQQJWLUOAEZNS-UHFFFAOYSA-N |

正規SMILES |

C=CCOC1=CC(=C(C=C1)C=O)O |

製品の起源 |

United States |

4-(Allyloxy)-2-hydroxybenzaldehyde (CAS: 68287-22-9): Technical Guide on Regioselective Synthesis and Applications

Executive Summary

In the landscape of organic synthesis and drug development, functionalized benzaldehydes serve as indispensable scaffolds. 4-(Allyloxy)-2-hydroxybenzaldehyde (CAS: 68287-22-9)[1] is a highly versatile building block characterized by its orthogonally reactive functional groups: an electrophilic aldehyde, a nucleophilic/hydrogen-bond-donating phenolic hydroxyl, and a terminal alkene (allyl ether). This unique structural triad makes it a critical intermediate for complex natural product total synthesis, including coumarins, isoflavonoids, and organocatalytic targets like smyrindiol[2].

This technical guide provides an in-depth analysis of the physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and a self-validating experimental protocol designed for high-yield, scalable production.

Physicochemical Profiling

Understanding the baseline properties of 4-(allyloxy)-2-hydroxybenzaldehyde is essential for downstream chromatographic purification and storage. The quantitative data is summarized below for rapid reference.

| Property | Value |

| Chemical Name | 4-(Allyloxy)-2-hydroxybenzaldehyde |

| CAS Number | 68287-22-9[1] |

| Molecular Formula | C10H10O3[1] |

| Molecular Weight | 178.18 g/mol [1] |

| Appearance | Solid / Crystalline powder |

| Solubility | Soluble in Acetonitrile, DMF, DMSO, Ethyl Acetate |

| Storage Temperature | -20°C (Recommended for long-term stability)[3] |

Mechanistic Insights into Regioselective Allylation

The synthesis of 4-(allyloxy)-2-hydroxybenzaldehyde relies on the Williamson ether synthesis, specifically the regioselective mono-alkylation of 2,4-dihydroxybenzaldehyde[4]. The core challenge in this transformation is preventing the formation of the bis-alkylated byproduct, 2,4-bis(allyloxy)benzaldehyde.

The Causality of Selectivity: The regioselectivity is fundamentally driven by the differential acidity ( pKa ) of the two hydroxyl groups on the benzene ring[4].

-

The 2-OH Group: The hydroxyl group at the ortho position (C-2) forms a strong, stable intramolecular hydrogen bond with the adjacent aldehyde carbonyl oxygen. This thermodynamic stabilization significantly lowers its acidity (raising its pKa to ~10) and dampens its nucleophilicity.

-

The 4-OH Group: The hydroxyl group at the para position (C-4) lacks this intramolecular stabilization. It is highly acidic ( pKa ~7.5–8.0) and sterically accessible[4].

By employing a mild base such as Cesium Bicarbonate ( CsHCO3 ) or Potassium Fluoride ( KF ), the system selectively deprotonates the 4-OH group, generating a highly reactive 4-phenoxide intermediate while leaving the 2-OH group intact[5][6].

Logical workflow of the regioselective mono-allylation pathway suppressing bis-alkylation.

Self-Validating Experimental Protocol: Regioselective Williamson Ether Synthesis

To ensure absolute trustworthiness and reproducibility, the following protocol integrates causality-driven steps with built-in self-validation mechanisms. This method utilizes mild basic conditions to achieve yields of 68–95%[6].

Materials Required:

-

2,4-Dihydroxybenzaldehyde (1.0 eq)

-

Cesium Bicarbonate ( CsHCO3 ) (1.5 eq)[4]

-

Allyl Bromide (1.2 eq)[4]

-

Anhydrous Acetonitrile ( CH3CN ) (10 mL per mmol)[4]

Step-by-Step Methodology:

Step 1: System Initialization Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous acetonitrile.

-

Causality: Anhydrous acetonitrile acts as a polar aprotic solvent. It dissolves the reactants and accelerates the SN2 substitution by leaving the phenoxide nucleophile unsolvated and highly reactive, without promoting the hydrolysis of allyl bromide[4][6].

Step 2: Selective Deprotonation Add CsHCO3 (1.5 eq) to the stirring solution at room temperature.

-

Causality: The mild basicity of the bicarbonate anion ensures that only the more acidic 4-OH group is deprotonated. Stronger bases (e.g., NaH , KOH ) would strip the proton from the 2-OH group as well, destroying the regioselectivity[4].

Step 3: Electrophilic Addition Introduce allyl bromide (1.2 eq) dropwise to the suspension. Heat the reaction mixture to 60–80 °C[4][6].

-

Causality: Strict stoichiometric control prevents the statistical probability of the second hydroxyl group reacting after the first has been allylated[4].

Step 4: In-Process Control (IPC) & Self-Validation Stir the reaction for 4–12 hours[4]. To ensure the system is self-validating, withdraw a 10 µL aliquot at the 4-hour mark and analyze via TLC (Hexane:Ethyl Acetate 3:1) or LCMS.

-

Validation Check 1 (Efficacy): The disappearance of the highly polar starting material ( Rf≈0.2 ) confirms the base is actively deprotonating the substrate.

-

Validation Check 2 (Selectivity): The appearance of a single major product spot ( Rf≈0.5 ) confirms mono-alkylation. If a third, highly non-polar spot ( Rf≈0.8 ) emerges, it proves bis-alkylation is occurring[4]. This acts as an immediate feedback loop to halt the reaction or lower the temperature.

Step 5: Work-up and Isolation Cool the mixture to room temperature. Filter the suspension to remove the inorganic cesium salts. Concentrate the filtrate under reduced pressure. The crude product can be purified via flash column chromatography to yield pure 4-(allyloxy)-2-hydroxybenzaldehyde[4].

Downstream Applications in Drug Development

The strategic value of 4-(allyloxy)-2-hydroxybenzaldehyde lies in its capacity to undergo further highly specific transformations in natural product synthesis.

The Claisen Rearrangement

4-(Allyloxy)-2-hydroxybenzaldehyde is a classic precursor for the [3,3]-sigmatropic Claisen rearrangement. When subjected to thermal conditions (e.g., heating in N,N-diethylaniline at ~200°C), the allyl group migrates from the oxygen atom at the 4-position to the adjacent C-3 or C-5 position. This yields 3-allyl-2,4-dihydroxybenzaldehyde, a critical intermediate for synthesizing prenylated flavonoids and coumarins.

Complex Natural Product Synthesis

The orthogonal protection and functionalization of 2,4-dihydroxybenzaldehyde derivatives are foundational in the total synthesis of complex molecules. For example, similar regioselective protection strategies are employed in the asymmetric total synthesis of smyrindiol , where the precise manipulation of the 2-OH and 4-OH groups dictates the success of subsequent organocatalytic aldol key steps[2]. Furthermore, these scaffolds are frequently utilized in the biomimetic synthesis of isoflavonoids, acting as the A-ring precursors in the construction of the C6-C3-C6 isoflavone skeleton[7].

References

-

Beilstein Journal of Organic Chemistry , "Asymmetric total synthesis of smyrindiol employing an organocatalytic aldol key step"[Link]

-

American Chemical Society (Digitellinc) , "Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone" [Link]

-

Natural Product Reports (RSC Publishing) , "Total synthesis of isoflavonoids"[Link]

Sources

- 1. 4-(allyloxy)-2-hydroxybenzaldehyde | 68287-22-9 [m.chemicalbook.com]

- 2. Asymmetric total synthesis of smyrindiol employing an organocatalytic aldol key step [beilstein-journals.org]

- 3. cacheby.com [cacheby.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]

- 7. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]

4-(Allyloxy)-2-hydroxybenzaldehyde: Nomenclature, Regioselective Synthesis, and Applications in Advanced Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern organic synthesis and drug discovery, 4-(allyloxy)-2-hydroxybenzaldehyde serves as a highly versatile bifunctional building block. Its unique structural topology—featuring a reactive aldehyde, an intramolecularly hydrogen-bonded hydroxyl group, and a terminal alkene—makes it an indispensable intermediate for synthesizing complex heterocycles, including coumarins, chalcones, and benzofurans.

This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, the mechanistic causality behind its regioselective synthesis, and standardized, self-validating protocols for its preparation and downstream application in targeted therapeutics.

Chemical Identity and IUPAC Nomenclature

To utilize this compound effectively in patent drafting and regulatory submissions, precise nomenclature is critical. The systematic IUPAC name for this compound is 2-hydroxy-4-(prop-2-en-1-yloxy)benzaldehyde .

Nomenclature Breakdown:

-

Parent Structure: The core is a benzene ring bearing an aldehyde group (-CHO), designating it as a benzaldehyde. The aldehyde carbon is assigned position C1.

-

C2 Substituent: A hydroxyl group (-OH) is located at the ortho position (C2), denoted as 2-hydroxy.

-

C4 Substituent: An ether linkage connects an allyl group to the para position (C4). In IUPAC terms, the allyl radical is strictly named prop-2-en-1-yl. Combined with the oxygen atom, it becomes the prop-2-en-1-yloxy prefix.

-

Alphabetization: "Hydroxy" precedes "prop-2-en-1-yloxy", yielding the final systematic name.

Quantitative Physicochemical Data

The following table summarizes the critical parameters required for reaction stoichiometry and analytical validation:

| Property | Value / Specification |

| Common Name | 4-(Allyloxy)-2-hydroxybenzaldehyde |

| IUPAC Name | 2-Hydroxy-4-(prop-2-en-1-yloxy)benzaldehyde |

| CAS Registry Number | 68287-22-9 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility Profile | Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in H₂O |

Mechanistic Rationale for Regioselective Synthesis (E-E-A-T)

The synthesis of 4-(allyloxy)-2-hydroxybenzaldehyde relies on the regioselective O-alkylation of 2,4-dihydroxybenzaldehyde. A common pitfall in this workflow is the formation of dialkylated byproducts. However, high regioselectivity can be achieved by exploiting the inherent thermodynamic differences between the two hydroxyl groups.

The Causality of Regioselectivity

As a Senior Application Scientist, it is vital to understand why the reaction favors the C4 position rather than simply following a recipe.

-

Acidity Differential: The C4-hydroxyl group is significantly more acidic (pKa ~7.4) than the C2-hydroxyl group (pKa >8.5). The C4-phenoxide conjugate base is highly stabilized by resonance delocalization with the para-positioned electron-withdrawing aldehyde group.

-

Intramolecular Hydrogen Bonding: The C2-hydroxyl proton is "locked" in a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl oxygen. This pseudo-six-membered ring configuration drastically reduces the nucleophilicity and acidity of the C2-OH under mild basic conditions.

-

Kinetic Control: By utilizing a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), only the C4-OH is efficiently deprotonated, leaving the C2-OH intact.

Caption: Mechanistic logic for the regioselective O-allylation of 2,4-dihydroxybenzaldehyde.

Standardized Experimental Protocol: O-Allylation

To ensure reproducibility, the following protocol is designed as a self-validating system . Every phase includes specific checkpoints to verify the chemical integrity of the intermediate before proceeding.

Step-by-Step Methodology

-

Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,4-dihydroxybenzaldehyde (1.0 equivalent, e.g., 5.0 g, 36.2 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous K₂CO₃ (1.2 equivalents, 6.0 g, 43.4 mmol) to the solution. Stir the suspension at room temperature for 20 minutes to allow for complete formation of the C4-phenoxide anion. The solution will typically deepen in color (yellow/orange).

-

Electrophile Introduction: Add allyl bromide (1.1 equivalents, 4.8 g, 39.8 mmol) dropwise via a syringe over 10 minutes to prevent localized exothermic spikes.

-

Thermal Activation: Heat the reaction mixture to 60 °C and maintain stirring for 2 to 3 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material (R_f ~0.3) should disappear, replaced by a distinct, less polar product spot (R_f ~0.6).

-

Workup & Extraction: Cool the mixture to room temperature and quench by pouring it into 200 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude residue from hot ethanol to yield pure 4-(allyloxy)-2-hydroxybenzaldehyde as a pale yellow solid (Typical yield: 75-85%).

Analytical Validation Checkpoints

A successful synthesis must be validated via ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

-

Aldehyde Proton: Singlet at ~9.8 ppm.

-

Intact C2-Hydroxyl: A highly deshielded singlet at ~11.5 ppm confirms the C2-OH was not alkylated and remains hydrogen-bonded.

-

Allyl Group Signatures: A doublet at ~4.6 ppm (O-CH₂), a multiplet at ~6.0 ppm (-CH=), and two doublets/multiplets at ~5.3–5.4 ppm (=CH₂).

Downstream Applications in Drug Development

4-(Allyloxy)-2-hydroxybenzaldehyde is not an end-product; it is a strategic node in advanced synthetic routing. Its applications span from materials science to targeted oncology.

A. Synthesis of Photoinitiators and Fluorescent Probes

The proximity of the aldehyde and the C2-hydroxyl group makes this compound an ideal precursor for coumarin scaffolds via the Knoevenagel Condensation . By reacting 4-(allyloxy)-2-hydroxybenzaldehyde with active methylene compounds (e.g., ethyl acetoacetate) in the presence of piperidine, researchers can synthesize 7-allyloxycoumarin derivatives. These scaffolds are highly valued as low-migration photoinitiators for UV-LED curable coatings and as fluorescent tags in biological assays .

B. Claisen Rearrangement for PARP-1 Inhibitors

In oncology drug development, the terminal alkene of the allyloxy group is exploited via a [3,3]-sigmatropic Claisen Rearrangement . Heating the compound neat to 160–190 °C forces the allyl group to migrate to the sterically favored C3 position, yielding 3-allyl-2,4-dihydroxybenzaldehyde. This intermediate is subsequently cyclized using transition metal catalysts (e.g., ZrCl₄) to form 2,3-dihydrobenzofuran-7-carboxamide derivatives. These complex heterocycles have been identified as highly potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, crucial for treating BRCA-mutated cancers.

Caption: Downstream synthetic workflows utilizing 4-(allyloxy)-2-hydroxybenzaldehyde.

References

-

Chen, Z., Yang, P., Lu, H., Xiong, S., Dai, G., & Li, Z. (2025). "Self-Anchoring Coumarin Oxime Ester Photoinitiators with Low Migration for UV-LED Curable Coatings." Coatings, 15(1), 6. URL:[Link]

-

Patel, M. R., Bhatt, A., Steffen, J. D., Chergui, A., Murai, J., Pommier, Y., Pascal, J. M., Trombetta, L. D., Fronczek, F. R., & Talele, T. T. (2014). "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry, 57(13), 5579–5601. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for 4-(Allyloxy)-2-hydroxybenzaldehyde (CAS 68287-22-9)." PubChem. URL: [Link]

4-(Allyloxy)-2-hydroxybenzaldehyde molecular weight

An In-depth Technical Guide to 4-(Allyloxy)-2-hydroxybenzaldehyde for Advanced Research

Abstract

4-(Allyloxy)-2-hydroxybenzaldehyde is a multifunctional aromatic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. As a derivative of salicylaldehyde, it possesses a unique combination of reactive functional groups—an aldehyde, a phenol, and an allyl ether—making it a versatile scaffold for the synthesis of complex molecular architectures and novel bioactive agents. This technical guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, analytical characterization methodologies, and key chemical transformations. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a vital resource for scientists and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: A Versatile Synthetic Building Block

The strategic importance of 4-(Allyloxy)-2-hydroxybenzaldehyde lies in its hybrid structure. The salicylaldehyde core is a privileged scaffold in chemistry, known for its role in forming stable Schiff bases and metal chelates, and as a precursor to important compounds like coumarin.[1] The introduction of an allyloxy group at the C4 position adds a critical layer of functionality. The allyl group can participate in a diverse range of reactions, including the Claisen rearrangement, Heck coupling, and metathesis, offering a gateway to further molecular complexity.[2]

This compound is not merely a synthetic curiosity; it is a designed intermediate. Its precursor, 2,4-dihydroxybenzaldehyde, is a known natural product derivative. The allyloxy moiety enhances its utility, providing a handle for downstream modifications that are crucial in drug discovery for modulating properties such as lipophilicity, metabolic stability, and target binding. This guide will explore the fundamental chemistry required to synthesize, verify, and utilize this potent intermediate.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of 4-(Allyloxy)-2-hydroxybenzaldehyde are summarized below.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | Calculated |

| Molecular Weight | 178.18 g/mol | Calculated |

| IUPAC Name | 4-(prop-2-en-1-yloxy)-2-hydroxybenzaldehyde | IUPAC Nomenclature |

| Appearance | Expected to be a light yellow or off-white solid | Analogy to similar compounds[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, ethyl acetate, and dichloromethane. | Analogy to hydroxybenzaldehydes[4][5] |

Structural Representation

The molecular structure provides insight into its reactivity, highlighting the ortho-relationship of the hydroxyl and aldehyde groups, which allows for intramolecular hydrogen bonding, and the para-relationship of the aldehyde and the reactive allyloxy group.

Caption: Structure of 4-(Allyloxy)-2-hydroxybenzaldehyde.

Synthesis and Purification: A Validated Protocol

The most reliable and common method for preparing aryl allyl ethers is the Williamson ether synthesis.[2] This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an allyl halide.

Synthesis Workflow Diagram

Sources

- 1. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | 52085-14-0 [chemicalbook.com]

- 4. Chemical Profile and Industrial Applications of 4-Hydroxybenzaldehyde_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

Regioselective Synthesis of 4-(Allyloxy)-2-hydroxybenzaldehyde: Mechanistic Insights and Synthetic Workflows

Executive Summary

The synthesis of 4-(allyloxy)-2-hydroxybenzaldehyde from 2,4-dihydroxybenzaldehyde is a critical transformation in the development of coumarins, chalcones, and advanced pharmaceutical intermediates. While the transformation appears to be a straightforward Williamson ether synthesis, it is notoriously plagued by poor regioselectivity, often yielding complex mixtures of mono- and bis-alkylated products.

As a Senior Application Scientist, I approach this synthesis not merely as a set of instructions, but as an exercise in exploiting molecular thermodynamics and kinetics. This whitepaper dissects the causality behind the regioselectivity—specifically the interplay of pKa differentials and intramolecular hydrogen bonding—and provides two field-validated, self-monitoring workflows to achieve high-purity mono-allylation.

Mechanistic Rationale: The Causality of Regioselectivity

To control the reaction, we must first understand the inherent electronic and structural asymmetries of the starting material, 2,4-dihydroxybenzaldehyde.

-

The pKa Differential: The 4-hydroxyl group is inherently more acidic than the 2-hydroxyl group (1)[1]. This makes it kinetically more reactive toward deprotonation by mild bases.

-

Intramolecular Hydrogen Bonding: The 2-hydroxyl proton is strongly chelated by the adjacent aldehyde carbonyl oxygen, forming a stable pseudo-six-membered ring. This structural lock significantly reduces the nucleophilicity of the 2-OH oxygen and raises the energy barrier for its deprotonation.

-

The Bis-Alkylation Pitfall: Employing strong bases (e.g., NaH, NaOH) or a large excess of the alkylating agent overrides these subtle thermodynamic differences, leading to the deprotonation of both hydroxyl groups and resulting in the undesired 2,4-bis(allyloxy)benzaldehyde (1)[1].

Mechanistic rationale for the regioselective mono-allylation of 2,4-dihydroxybenzaldehyde.

Strategic Synthetic Pathways

Depending on the scale and required purity, chemists can adopt one of two distinct strategies.

Pathway A: Direct Regioselective Allylation (Kinetic Control)

This approach relies on enforcing the pKa difference by using extremely mild basic conditions. Reagents such as Potassium Fluoride (KF), Sodium Bicarbonate (NaHCO₃), or Cesium Bicarbonate (CsHCO₃) in acetonitrile are basic enough to deprotonate the 4-OH but fail to break the hydrogen bond at the 2-OH (2)[2]. Strict stoichiometric control of allyl bromide (1.0–1.1 eq) is mandatory to prevent statistical bis-alkylation (1)[1].

Pathway B: Protection-Deprotection (Chelation-Directed Cleavage)

In scenarios where direct allylation yields inseparable mixtures, a robust workaround is to deliberately bis-allylate the molecule, followed by a highly selective Lewis acid-mediated deprotection. Using Titanium Tetrachloride (TiCl₄) and Tetra-n-butylammonium iodide (TBAI), the titanium strongly chelates to the aldehyde carbonyl oxygen and the 2-allyloxy oxygen. This chelation directs the Lewis acidic species exclusively to the 2-position, selectively cleaving the allyl ether and regenerating the salicylic hydroxyl group (3)[3].

Comparison of direct mild-base allylation versus the bis-allylation/deprotection workflow.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between base strength, stoichiometry, and the resulting primary product distribution.

| Base Strength | Reagents & Solvents | Allyl-Br (eq) | Temp (°C) | Primary Product Outcome | Reference |

| Strong | NaOH or NaH in DMF | 1.5 - 2.0 | 25 | Inseparable mixture of mono/bis | General Lit. |

| Moderate | K₂CO₃ in DMF | >2.0 | 60 | 2,4-Bis(allyloxy)benzaldehyde | [3] |

| Mild | NaHCO₃ or KF in MeCN | 1.1 | 80 | 4-(Allyloxy)-2-hydroxybenzaldehyde | [2] |

| Mild | CsHCO₃ in MeCN | 1.1 - 1.2 | 80 | 4-(Allyloxy)-2-hydroxybenzaldehyde | [1] |

Step-by-Step Experimental Methodologies

Protocol A: Direct Regioselective Allylation (Mild Base Method)

This protocol utilizes mild basic conditions to strictly enforce the kinetic preference for the 4-OH group.

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per mmol of aldehyde).

-

Base Addition: Introduce anhydrous cesium bicarbonate (CsHCO₃, 1.5 eq) or anhydrous potassium fluoride (KF, 2.0 eq) to the solution (1)[1].

-

Alkylation: Add allyl bromide (1.1 eq) dropwise. Crucial: Do not exceed 1.1 equivalents to prevent statistical bis-alkylation.

-

Reaction: Heat the suspension to a gentle reflux (80 °C) and stir for 12–16 hours.

-

Work-up: Cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) or recrystallization.

-

Self-Validation System: Analyze via ¹H NMR. The strongly hydrogen-bonded 2-OH proton must appear highly deshielded (typically δ 11.0–11.5 ppm). The preservation of this peak, coupled with the appearance of allyl signals (multiplet at ~6.0 ppm), confirms successful selective 4-O-allylation.

Protocol B: Bis-Allylation and Selective Deprotection (Lewis Acid Method)

This protocol is ideal when scaling up and chromatographic separation of mono/bis mixtures is impractical.

Step 1: Bis-Allylation

-

Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (3.0 eq) and allyl bromide (2.5 eq). Stir at 60 °C for 2–4 hours.

-

Filter the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 2,4-bis(allyloxy)benzaldehyde (3)[3].

Step 2: Chelation-Directed Deprotection

-

Dissolve the intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

-

Add tetra-n-butylammonium iodide (TBAI, 1.2 eq), followed by the slow, dropwise addition of titanium tetrachloride (TiCl₄, 1.2 eq). The TiCl₄ chelates to the carbonyl and the 2-alkoxy oxygen, directing the selective cleavage of the 2-position allyl group (3)[3].

-

Stir for 2 hours while allowing the reaction to slowly warm to room temperature.

-

Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM, dry the combined organics, and concentrate. Purify via column chromatography to yield the target mono-allylated product.

References

- Beilstein Journal of Organic Chemistry (2012).

- Synthetic Communications (1996).

- Benchchem Technical Support Center.

Sources

Structural and Synthetic Paradigm of 4-(Allyloxy)-2-hydroxybenzaldehyde: A Technical Whitepaper

Executive Summary

4-(Allyloxy)-2-hydroxybenzaldehyde (CAS: 68287-22-9), frequently referred to as 4-allyloxysalicylaldehyde, is a highly versatile bifunctional aromatic building block. Characterized by a salicylaldehyde core selectively alkylated with an allyloxy ether at the para position, this compound is a critical intermediate in organic synthesis, drug development, and materials science. This whitepaper provides an in-depth mechanistic analysis of its structure, regioselective synthesis, and downstream applications, tailored for advanced researchers and synthetic chemists[1].

Structural Analysis & Chemical Properties

The chemical behavior of 4-(allyloxy)-2-hydroxybenzaldehyde is dictated by the distinct electronic and steric environments of its functional groups. The core features an aldehyde group at C1, a hydroxyl group at C2, and an allyloxy group at C4.

The most critical structural feature is the intramolecular hydrogen bonding between the C2-hydroxyl proton and the C1-aldehyde carbonyl oxygen. This chelation forms a stable, pseudo-six-membered ring. Consequently, the C2-OH exhibits significantly reduced acidity (higher pKa) and nucleophilicity compared to a standard phenolic hydroxyl. This electronic disparity is the foundational principle allowing for the regioselective functionalization of its precursor, 2,4-dihydroxybenzaldehyde[2].

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties necessary for handling and experimental design.

| Property | Value / Description |

| Chemical Name | 4-(Allyloxy)-2-hydroxybenzaldehyde |

| CAS Registry Number | 68287-22-9 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Off-white to pale yellow solid/powder |

| Solubility Profile | Soluble in DMF, Acetone, Ethyl Acetate; Insoluble in Water |

Spectroscopic Characterization Markers

Accurate validation of the synthesized compound relies on specific spectroscopic markers. The intramolecular hydrogen bond heavily influences both the NMR chemical shifts and the IR stretching frequencies.

| Analytical Technique | Key Signal / Frequency | Structural Assignment |

| ¹H NMR (CDCl₃) | δ ~11.4 ppm (s, 1H) | Intramolecularly H-bonded C2-OH (highly deshielded) |

| ¹H NMR (CDCl₃) | δ ~9.7 ppm (s, 1H) | Aldehyde proton (CHO) |

| ¹H NMR (CDCl₃) | δ ~6.0 ppm (m, 1H) | Allylic internal CH (=CH-) |

| ¹H NMR (CDCl₃) | δ ~5.3 - 5.4 ppm (m, 2H) | Allylic terminal CH₂ (=CH₂) |

| ¹H NMR (CDCl₃) | δ ~4.5 ppm (d, 2H) | Allylic ether O-CH₂ |

| FT-IR (KBr) | ~1640 - 1660 cm⁻¹ | C=O stretch (shifted to lower frequency due to H-bonding) |

Regioselective Synthesis Methodology

The standard synthesis of 4-(allyloxy)-2-hydroxybenzaldehyde employs a regioselective Williamson etherification of 2,4-dihydroxybenzaldehyde with allyl bromide[3].

Mechanistic Causality

The choice of base is critical. Strong bases (e.g., NaH) can deprotonate both the C2 and C4 hydroxyl groups, leading to unwanted di-alkylated byproducts or promoting the E2 elimination of allyl bromide into allene gas. By utilizing a mild base such as Potassium Carbonate (K₂CO₃) or Cesium Bicarbonate (CsHCO₃) in a polar aprotic solvent (Acetone or DMF), only the more acidic, non-hydrogen-bonded C4-OH is deprotonated. The resulting C4-phenoxide anion then undergoes a clean Sₙ2 nucleophilic substitution with allyl bromide[2].

Self-Validating Experimental Protocol

-

Preparation: Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous Acetone or DMF (0.5 M concentration).

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) slowly. Stir at room temperature for 30 minutes. Validation: A slight color change to a deeper yellow indicates successful phenoxide formation.

-

Electrophilic Addition: Add allyl bromide (1.2 eq) dropwise.

-

Reaction: Heat the mixture to 60°C. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using 20% EtOAc/Hexane. The starting material (R_f ~0.1) should convert to a higher-running product spot (R_f ~0.4). If the starting material persists after 4 hours, E2 elimination of the allyl bromide may have occurred; add an additional 0.2 eq of allyl bromide to drive the reaction to completion[4].

-

Workup: Cool to room temperature and filter off the inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate, wash sequentially with water and brine, dry over anhydrous MgSO₄, and purify via silica gel column chromatography.

Regioselective synthesis workflow of 4-(allyloxy)-2-hydroxybenzaldehyde.

Downstream Reactivity & Applications

The Claisen Rearrangement

The allyloxy moiety is highly susceptible to thermal [3,3]-sigmatropic rearrangements. When 4-(allyloxy)-2-hydroxybenzaldehyde is subjected to high temperatures (typically >200°C), the allyl group migrates to the adjacent ortho position (C3) on the aromatic ring. This Claisen rearrangement yields 3-allyl-2,4-dihydroxybenzaldehyde , a highly valuable intermediate for the total synthesis of natural products, including complex coumarins and benzofuran derivatives[5].

Schiff Base Ligand Formation for Metal Coordination

The salicylaldehyde motif (the adjacent aldehyde and hydroxyl groups) is a classic precursor for Schiff base synthesis. Condensation of 4-(allyloxy)-2-hydroxybenzaldehyde with primary amines or isothiosemicarbazides yields multidentate (O,N,N or O,N,O) ligands. The presence of the allyloxy tail provides additional lipophilicity or a handle for subsequent polymerization/cross-linking. These ligands readily coordinate with transition metals such as Molybdenum (Mo), Cobalt (Co), and Iron (Fe) to form stable complexes utilized in catalysis and materials science[6][7].

Downstream reactivity: Claisen rearrangement and Schiff base metal coordination.

References

-

National Institutes of Health (NIH), PubMed Central. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones." URL: [Link]

-

Taylor & Francis Online. "Synthesis, spectral, DFT and X-ray study of a cis-MoO2 complex with a new isothiosemicarbazone ligand." Journal of Coordination Chemistry. URL: [Link]

-

ACS Publications. "An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides." The Journal of Organic Chemistry. URL:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

The Spectroscopic and Mechanistic Profile of 4-(Allyloxy)-2-hydroxybenzaldehyde

Executive Summary

In the realm of advanced organic synthesis and drug development, 4-(allyloxy)-2-hydroxybenzaldehyde (CAS: 68287-22-9), commonly referred to as 4-allyloxysalicylaldehyde, serves as a highly versatile bifunctional building block. Its unique structural topology—featuring a reactive aldehyde, an intramolecularly hydrogen-bonded phenolic hydroxyl, and a terminal alkene tethered via an ether linkage—makes it an indispensable precursor. It is heavily utilized in the synthesis of coumarin-based photoinitiators, Schiff base ligands for transition metal catalysis, and complex polycyclic pharmacophores such as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.

This technical guide provides an in-depth analysis of its regioselective synthesis, definitive spectroscopic characterization (NMR, IR, MS), and downstream applications, designed to equip researchers with self-validating protocols and authoritative data.

Mechanistic Workflow: Regioselective O-Allylation

The synthesis of 4-(allyloxy)-2-hydroxybenzaldehyde relies on the regioselective O-alkylation of 2,4-dihydroxybenzaldehyde. The causality behind this selectivity is rooted in the thermodynamic stability provided by intramolecular interactions.

The hydroxyl group at the C-2 position engages in a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl oxygen. This interaction significantly decreases the acidity (raises the pKa ) and nucleophilicity of the 2-OH group. Consequently, when treated with a mild base such as potassium carbonate ( K2CO3 ), deprotonation occurs almost exclusively at the sterically unhindered and more acidic 4-OH position [1]. The resulting phenoxide undergoes a classic SN2 nucleophilic substitution with allyl bromide to yield the target ether.

Workflow for the regioselective synthesis of 4-(allyloxy)-2-hydroxybenzaldehyde.

Comprehensive Spectroscopic Data

Accurate structural verification is paramount in synthetic workflows. The following tables summarize the expected spectroscopic data for 4-(allyloxy)-2-hydroxybenzaldehyde, providing a benchmark for analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is definitively characterized by the highly deshielded phenolic proton at ~11.42 ppm, a direct consequence of the aforementioned intramolecular hydrogen bonding pulling electron density away from the proton. The allyloxy moiety presents a characteristic first-order splitting pattern for the terminal alkene.

Table 1: 1H NMR Data (400 MHz, CDCl3 )

| Position / Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |

| C2-OH | 11.42 | Singlet (s) | - | 1H |

| C1-CHO | 9.71 | Singlet (s) | - | 1H |

| C6-H (Ar) | 7.42 | Doublet (d) | 8.6 | 1H |

| C5-H (Ar) | 6.53 | Doublet of doublets (dd) | 8.6, 2.4 | 1H |

| C3-H (Ar) | 6.41 | Doublet (d) | 2.4 | 1H |

| C2'-H (-CH=) | 6.02 | Doublet of doublet of triplets (ddt) | 17.2, 10.5, 5.3 | 1H |

| C3'-H (=CH2, trans) | 5.41 | Doublet of quartets (dq) | 17.2, 1.5 | 1H |

| C3'-H (=CH2, cis) | 5.32 | Doublet of quartets (dq) | 10.5, 1.5 | 1H |

| C1'-H (-OCH2-) | 4.56 | Doublet of triplets (dt) | 5.3, 1.5 | 2H |

Table 2: 13C NMR Data (100 MHz, CDCl3 )

| Carbon Type | Chemical Shift ( δ , ppm) | Assignment |

| Carbonyl | 194.3 | C1-CHO (Aldehyde) |

| Aromatic (Oxygenated) | 165.8, 164.5 | C4 (C-O-Allyl), C2 (C-OH) |

| Aromatic (CH) | 135.2, 108.6, 101.4 | C6, C5, C3 |

| Aromatic (Quaternary) | 115.2 | C1 (C-CHO) |

| Alkene (CH) | 132.1 | C2' (-CH=) |

| Alkene ( CH2 ) | 118.5 | C3' (= CH2 ) |

| Aliphatic Ether | 69.2 | C1' (- OCH2 -) |

FT-IR and Mass Spectrometry

Infrared spectroscopy validates the presence of the hydrogen-bonded carbonyl (shifted to a lower wavenumber, ~1645 cm−1 ) and the ether linkage. Electron Ionization Mass Spectrometry (EI-MS) reveals a stable molecular ion with predictable fragmentation, primarily driven by the loss of the allyl radical.

Table 3: FT-IR and EI-MS Key Signals

| Technique | Signal / m/z | Structural Assignment / Fragmentation |

| FT-IR (ATR) | ~3200–2800 cm−1 | Broad O-H stretch (shifted due to H-bonding) |

| FT-IR (ATR) | 1645 cm−1 | C=O stretch (conjugated, H-bonded) |

| FT-IR (ATR) | 1225, 1180 cm−1 | C-O-C asymmetric and symmetric stretching |

| EI-MS (70 eV) | m/z 178 | [M]+ (Molecular Ion) |

| EI-MS (70 eV) | m/z 137 | [M−C3H5]+ (Loss of allyl radical, Base Peak) |

| EI-MS (70 eV) | m/z 136 | [M−C3H6]+ (Loss of propene via McLafferty rearrangement) |

Applications in Drug Development & Materials Science

PARP-1 Inhibitors via Claisen Rearrangement

In medicinal chemistry, 4-(allyloxy)-2-hydroxybenzaldehyde is a critical intermediate for synthesizing 2,3-dihydrobenzofuran derivatives, which are potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) [2]. The key transformation is a thermally induced [3,3]-sigmatropic Claisen rearrangement. Heating the allyloxy compound drives the allyl group to migrate to the ortho position (C-3), generating 3-allyl-2,4-dihydroxybenzaldehyde. Subsequent Lewis acid-catalyzed intramolecular cyclization forms the dihydrobenzofuran core.

Application pathway: Claisen rearrangement to dihydrobenzofuran PARP-1 inhibitors.

Schiff Base Ligands and Photoinitiators

Beyond pharmaceuticals, condensation of the aldehyde moiety with primary amines yields Schiff bases. These act as multidentate (N,O) ligands capable of coordinating transition metals like Co(III) and Fe(III) to form complex catalytic architectures [4]. Furthermore, condensation with ethyl acetoacetate yields 7-allyloxycoumarin derivatives, which function as highly efficient, low-migration photoinitiators for UV-LED curable coatings [3].

Experimental Protocol: Self-Validating Synthesis System

To ensure absolute reproducibility, the following protocol incorporates built-in validation checkpoints.

Materials Required:

-

2,4-Dihydroxybenzaldehyde (1.0 equiv, 10.0 mmol, 1.38 g)

-

Allyl bromide (1.2 equiv, 12.0 mmol, 1.04 mL)

-

Anhydrous Potassium Carbonate ( K2CO3 ) (1.5 equiv, 15.0 mmol, 2.07 g)

-

Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dihydroxybenzaldehyde in 15 mL of anhydrous DMF.

-

Base Addition: Add anhydrous K2CO3 to the solution. The mixture will slightly darken as the phenoxide forms. Stir at room temperature for 15 minutes.

-

Alkylation: Add allyl bromide dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 60 °C under an inert nitrogen atmosphere.

-

Validation Checkpoint 1 (TLC): After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (3:1).

-

Success Criterion: The starting material spot ( Rf ~0.3) should be consumed, replaced by a single, less polar, UV-active product spot ( Rf ~0.6). If starting material persists, continue heating for 1 additional hour.

-

-

Quenching & Extraction: Cool the mixture to room temperature. Pour the reaction into 50 mL of ice-cold distilled water to quench. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing: Crucial step to remove DMF. Wash the combined organic layers thoroughly with distilled water (4 × 20 mL) and saturated aqueous NaCl (brine, 20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 . Filter and concentrate under reduced pressure using a rotary evaporator.

-

Validation Checkpoint 2 (Yield & Purity): Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallize from ethanol to afford 4-(allyloxy)-2-hydroxybenzaldehyde as a pale yellow solid.

-

Success Criterion: Verify purity by taking a 1H NMR spectrum; the absence of a peak at ~10.0 ppm (unreacted 4-OH) and the presence of the intact aldehyde singlet at 9.71 ppm validates regioselective success.

-

References

-

Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde MDPI - Molecules[Link]

-

Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors National Center for Biotechnology Information (PMC)[Link]

-

Self-Anchoring Coumarin Oxime Ester Photoinitiators with Low Migration for UV-LED Curable Coatings MDPI - Polymers[Link]

-

Co(III) and Fe(III) complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde S-allyl-isothiosemicarbazonehydrobromide Taylor & Francis - Journal of Coordination Chemistry[Link]

Structural and Spectral Decoding of 4-(Allyloxy)-2-hydroxybenzaldehyde: A Senior Application Scientist’s Guide

Executive Summary

In the landscape of modern drug discovery and organic synthesis, 4-(Allyloxy)-2-hydroxybenzaldehyde (CAS: 68287-22-9) serves as a critical bifunctional building block[1]. Its unique architecture—featuring an electrophilic aldehyde, an ionizable phenolic hydroxyl, and a terminal alkene—makes it an indispensable intermediate for synthesizing coumarins, chalcones, PROTAC linkers, and complex polycyclic scaffolds[2].

This whitepaper provides an authoritative, in-depth analysis of the compound's 1 H NMR spectral signatures. By deconstructing the causality behind its regioselective synthesis and the quantum mechanical origins of its chemical shifts, this guide equips researchers with the field-proven insights necessary for rigorous structural validation.

Mechanistic Rationale: Regioselective Synthesis

The synthesis of 4-(allyloxy)-2-hydroxybenzaldehyde relies on the regioselective monoalkylation of 2,4-dihydroxybenzaldehyde using allyl bromide. Understanding the causality behind this selectivity is paramount for optimizing yields and preventing bis-alkylation.

In a standard protocol utilizing a mild base like potassium carbonate (K 2 CO 3 ) in a polar aprotic solvent, alkylation occurs almost exclusively at the C4-hydroxyl group[3][4]. This is not a matter of steric hindrance, but rather of thermodynamic stability driven by hydrogen bonding. The C2-hydroxyl group acts as a hydrogen bond donor to the adjacent C1-aldehyde carbonyl oxygen. This strong intramolecular interaction creates a pseudo-six-membered ring, significantly reducing the acidity (pK a ) and nucleophilicity of the C2-OH[3]. Consequently, the C4-OH is preferentially deprotonated and reacts with the electrophilic allyl bromide via an S N 2 mechanism[5].

Fig 1. Regioselective synthesis workflow for 4-(Allyloxy)-2-hydroxybenzaldehyde.

1 H NMR Spectral Deconstruction

A high-resolution 1 H NMR spectrum (e.g., 400 MHz in CDCl 3 ) of 4-(allyloxy)-2-hydroxybenzaldehyde is a masterclass in spin-spin coupling and magnetic anisotropy. The spectrum can be logically divided into four distinct proton environments.

A. The Deshielded Extremes: Aldehyde and Phenolic Protons

-

C2-OH (Phenolic, δ ~11.42 ppm): In our experience, the extreme downfield shift of this proton is the ultimate diagnostic marker for a salicylaldehyde derivative. The strong intramolecular hydrogen bond with the carbonyl oxygen deshields the proton by drawing electron density away from it. Furthermore, this H-bond prevents rapid chemical exchange with trace moisture in the CDCl 3 , resulting in a sharp, distinct singlet rather than a broad hump.

-

C1-CHO (Aldehyde, δ ~9.72 ppm): The aldehyde proton is highly deshielded due to the diamagnetic anisotropy of the adjacent C=O π -system. It appears as a sharp singlet, confirming the integrity of the formyl group.

B. The Aromatic Core: An ABX Spin System

The 1,2,4-trisubstitution pattern of the benzene ring generates a classic ABX spin system for protons H-3, H-5, and H-6.

-

H-6 ( δ ~7.42 ppm, d, J = 8.6 Hz): Positioned ortho to the electron-withdrawing aldehyde group, H-6 is the most deshielded aromatic proton. It exhibits a strong ortho-coupling to H-5.

-

H-5 ( δ ~6.53 ppm, dd, J = 8.6, 2.3 Hz): This proton is shielded by the resonance electron-donating effects of the para-OH and ortho-allyloxy groups. It splits into a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3.

-

H-3 ( δ ~6.42 ppm, d, J = 2.3 Hz): Flanked by two oxygen atoms, H-3 resides in the most electron-rich region of the ring, making it the most shielded aromatic proton. It appears as a fine doublet due to meta-coupling with H-5.

C. The Allyloxy Spin System

The terminal alkene introduces complex vinylic and allylic splitting patterns.

-

-OCH 2

- ( δ ~4.58 ppm, dt, J = 5.3, 1.5 Hz): The allylic protons are deshielded by the adjacent ether oxygen. They couple to the internal vinylic proton and exhibit long-range (allylic) coupling to the terminal alkene protons.

-

-CH= ( δ ~6.05 ppm, ddt, J = 17.2, 10.5, 5.3 Hz): The internal vinylic proton is a complex multiplet, split by the trans-terminal proton (large J ), the cis-terminal proton (medium J ), and the allylic CH 2 group (small J ).

-

=CH 2 Terminal Protons ( δ ~5.42 and 5.32 ppm): The trans proton ( δ 5.42) shows a larger coupling constant ( J = 17.2 Hz) compared to the cis proton ( δ 5.32, J = 10.5 Hz), a fundamental rule of alkene stereochemistry.

Fig 2. Logical causality of 1H NMR chemical shifts based on molecular environment.

Quantitative Data Presentation

The following table consolidates the 1 H NMR assignments (400 MHz, CDCl 3 ) to serve as a rapid reference for structural verification.

| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Rationale |

| C2-OH | 11.42 | Singlet (s) | - | 1H | Highly deshielded due to strong intramolecular H-bonding with the C1 carbonyl oxygen. |

| C1-CHO | 9.72 | Singlet (s) | - | 1H | Deshielded by the magnetic anisotropy of the carbonyl double bond. |

| C6-H (Aromatic) | 7.42 | Doublet (d) | 8.6 | 1H | Ortho to the electron-withdrawing CHO group; ortho-coupled to C5-H. |

| C5-H (Aromatic) | 6.53 | Doublet of doublets (dd) | 8.6, 2.3 | 1H | Shielded by para-OH and ortho-OAllyl groups; coupled to C6-H (ortho) and C3-H (meta). |

| C3-H (Aromatic) | 6.42 | Doublet (d) | 2.3 | 1H | Highly shielded, positioned between two electron-donating oxygens; meta-coupled to C5-H. |

| -CH= (Vinylic) | 6.05 | Multiplet (ddt) | 17.2, 10.5, 5.3 | 1H | Complex splitting from adjacent terminal vinylic protons and the allylic CH 2 group. |

| =CH 2 (Trans) | 5.42 | Doublet of quartets (dq) | 17.2, 1.5 | 1H | Trans-coupling to the internal vinylic proton; long-range coupling to the allylic CH 2 . |

| =CH 2 (Cis) | 5.32 | Doublet of quartets (dq) | 10.5, 1.5 | 1H | Cis-coupling to the internal vinylic proton; long-range coupling to the allylic CH 2 . |

| -OCH 2 - (Allylic) | 4.58 | Doublet of triplets (dt) | 5.3, 1.5 | 2H | Deshielded by the adjacent ether oxygen; coupled to the internal vinylic proton. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the synthesis and sample preparation must be executed as a self-validating system. Do not proceed to NMR acquisition without passing the defined validation checkpoints.

Phase 1: Regioselective Synthesis

-

Activation: Dissolve 1.00 g (7.24 mmol) of 2,4-dihydroxybenzaldehyde in 20 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Deprotonation: Add 1.10 g (7.96 mmol, 1.1 equiv) of anhydrous K 2 CO 3 . Stir at room temperature for 15 minutes.

-

Validation Checkpoint 1: The solution will transition to a distinct yellow/orange hue, visually confirming the formation of the C4-phenoxide anion.

-

-

Alkylation: Dropwise add 0.69 mL (7.96 mmol, 1.1 equiv) of allyl bromide. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours.

-

Reaction Monitoring:

-

Validation Checkpoint 2: Perform TLC (Hexane/EtOAc 3:1). The starting material ( Rf ~0.2) should be consumed, replaced by a major new spot ( Rf ~0.5) corresponding to the mono-alkylated product. A faint spot at higher Rf may indicate trace bis-alkylation.

-

Phase 2: Workup and Isolation

-

Filtration: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with cold acetone.

-

Concentration & Partitioning: Concentrate the filtrate in vacuo. Dissolve the resulting residue in 30 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

-

Washing: Wash the organic layer with 0.1 M HCl (20 mL) to neutralize any residual base, followed by brine (20 mL).

-

Validation Checkpoint 3: Clear phase separation must occur without emulsion.

-

-

Purification: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate. Purify via flash column chromatography (silica gel, gradient 5% to 20% EtOAc in Hexanes) to yield 4-(allyloxy)-2-hydroxybenzaldehyde as a pale yellow oil or crystalline solid.

Phase 3: NMR Sample Preparation & Acquisition

-

Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of high-purity CDCl 3 containing 0.03% v/v TMS. Ensure the solution is completely clear; particulate matter will distort magnetic shimming.

-

Acquisition Parameters: Utilize a 400 MHz or 600 MHz spectrometer. Set the temperature to 298 K. Use a standard 1D proton pulse sequence (e.g., zg30) with 16–32 scans and a relaxation delay (D1) of at least 2.0 seconds to ensure accurate integration of the aldehyde and hydroxyl protons.

-

Referencing: Post-acquisition, phase and baseline correct the spectrum. Reference the internal TMS signal exactly to 0.00 ppm (or the residual CHCl 3 peak to 7.26 ppm).

References

-

An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides The Journal of Organic Chemistry - ACS Publications URL:[2]

-

2-hydroxy-3-(2-propenyloxy)benzaldehyde|lookchem LookChem URL:[1]

-

molecules - Semantic Scholar Semantic Scholar (Molecules 2002) URL:[3]

-

Supporting Information - Wiley-VCH Wiley-VCH URL:[4]

-

Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1 - PMC National Institutes of Health (NIH) URL:[5]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]

FTIR Analysis of 4-(Allyloxy)-2-hydroxybenzaldehyde: A Comprehensive Technical Guide

Molecular Architecture & Spectroscopic Rationale

In the realm of drug development and fine chemical synthesis, 4-(Allyloxy)-2-hydroxybenzaldehyde (often referred to as 4-allyloxysalicylaldehyde) serves as a critical scaffold for synthesizing complex coumarins, ethers, and Schiff base ligands. To effectively characterize this molecule using Fourier Transform Infrared (FTIR) spectroscopy, an analyst must first deconstruct its molecular architecture into three distinct functional zones, as these dictate the vibrational modes observed in the spectrum:

-

The Salicylaldehyde Core: The proximity of the ortho-hydroxyl (-OH) and aldehyde (-CHO) groups forces a strong, highly stable intramolecular hydrogen bond. This interaction weakens the C=O double bond character, causing a significant red-shift (lower wavenumber) in both the carbonyl and hydroxyl stretching frequencies[1].

-

The Allyloxy Ether Linkage: The para-substitution of the allyloxy group (-O-CH₂-CH=CH₂) introduces distinct alkyl aryl ether C-O-C stretching modes[2].

-

The Terminal Alkene: The allyl tail acts as a unique spectroscopic tag, providing sharp, diagnostic out-of-plane bending modes that confirm successful allylation during synthesis without the need for immediate NMR verification.

Experimental Workflow: High-Fidelity FTIR Protocol

While traditional KBr pelleting is common, it is fundamentally flawed for molecules with critical hydrogen-bonding dynamics like 4-(Allyloxy)-2-hydroxybenzaldehyde. KBr is highly hygroscopic; absorbed atmospheric moisture presents a broad O-H stretch around 3400 cm⁻¹, which masks the critical, endogenous intramolecular H-bonded O-H stretch of the target molecule.

Causality-Driven Choice: We mandate the use of Attenuated Total Reflectance (ATR) . ATR utilizes a diamond or ZnSe crystal to measure the evanescent wave penetrating the sample, completely eliminating moisture artifacts and preserving the native hydrogen-bond network of the solid or neat liquid.

Step-by-Step ATR-FTIR Methodology

-

Crystal Preparation: Clean the ATR crystal with a highly volatile, non-interfering solvent (e.g., HPLC-grade isopropanol). Allow complete evaporation.

-

Background Acquisition: Collect a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and water vapor from the final data.

-

Sample Application: Place 1–2 mg of the synthesized 4-(Allyloxy)-2-hydroxybenzaldehyde directly onto the crystal. Apply consistent, firm pressure using the ATR anvil. Mechanistic note: Intimate optical contact is required because the evanescent wave penetrates less than 2 microns into the sample.

-

Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ using a minimum of 32 scans to optimize the signal-to-noise ratio.

-

Data Processing: Apply ATR correction algorithms to account for wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially intense in raw ATR data), followed by a baseline correction.

Fig 1. Step-by-step FTIR analytical workflow emphasizing self-validating spectral processing.

Spectral Deconvolution & Quantitative Assignments

The following table summarizes the quantitative data required to positively identify 4-(Allyloxy)-2-hydroxybenzaldehyde. The assignments are grounded in established spectroscopic libraries for salicylaldehyde derivatives[3] and methoxybenzaldehyde analogs[2].

| Wavenumber Region (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Mechanistic Rationale |

| 3100 – 3400 | Broad, Med | -OH (Phenolic) | Stretching | Broadened and red-shifted due to strong intramolecular H-bonding with the ortho-aldehyde carbonyl[3]. |

| 3080 | Weak | =C-H (Allyl) | Stretching | sp² hybridized C-H stretch of the terminal alkene. |

| 2840 & 2740 | Weak | -CHO (Aldehyde) | Stretching | Fermi resonance doublet; a highly specific diagnostic marker for aldehydes[1]. |

| 1650 – 1665 | Strong | C=O (Aldehyde) | Stretching | Shifted from typical ~1700 cm⁻¹ due to conjugation with the aromatic ring and intramolecular H-bonding[1]. |

| 1645 | Medium | C=C (Allyl) | Stretching | Often appears as a shoulder on the C=O peak; represents the isolated terminal double bond. |

| 1580, 1500 | Strong | C=C (Aromatic) | Stretching | Skeletal ring breathing vibrations. |

| 1250, 1020 | Strong | C-O-C (Ether) | Asym/Sym Stretch | Confirms the alkyl aryl ether linkage at the 4-position[2]. |

| 990, 930 | Strong | =CH₂ (Allyl) | Out-of-plane bend | Critical diagnostic peaks confirming the presence of the intact allyl tail. |

Mechanistic Insights: The Self-Validating System

A robust analytical protocol must be inherently self-validating. Relying on a single peak for structural confirmation is a critical error in drug development QC. In the case of 4-(Allyloxy)-2-hydroxybenzaldehyde, the presence of one functional group's peak necessitates the presence of its corresponding secondary peaks.

-

The Aldehyde Triad: The observation of the red-shifted C=O peak (~1660 cm⁻¹) is not enough. It must be accompanied by the Fermi resonance doublet (2840/2740 cm⁻¹)[1]. If the doublet is missing, the C=O peak likely belongs to an ester or ketone impurity. Furthermore, because the C=O is shifted due to hydrogen bonding, the broad -OH band (3100–3400 cm⁻¹) must also be present[3].

-

The Allyl Signature: The ether C-O-C stretches (1250/1020 cm⁻¹) confirm the attachment of an oxygen-bearing group to the ring, but they do not confirm the terminal double bond[2]. The analyst must cross-reference the low-frequency "fingerprint" region for the 990 and 930 cm⁻¹ out-of-plane bending modes to validate the allyl group's integrity. If these are absent, the allyl group may have been saturated or cleaved during synthesis.

Fig 2. Logical mapping of molecular substructures to their primary FTIR spectral manifestations.

Conclusion

FTIR analysis of 4-(Allyloxy)-2-hydroxybenzaldehyde is an exercise in understanding molecular causality. By utilizing ATR-FTIR to preserve the native hydrogen-bonded state, and by applying a self-validating interpretation matrix (cross-referencing the aldehyde triad and the allyl signature), researchers can achieve high-confidence structural verification. This protocol ensures that downstream synthetic applications utilizing this scaffold are built on a foundation of absolute chemical certainty.

References

-

Arabian Journal of Chemistry Title: Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis URL:[Link]

-

NIST Chemistry WebBook Title: Benzaldehyde, 2-hydroxy- (Standard Reference Data) URL:[Link]

-

National Center for Biotechnology Information (PubChem) Title: 2-Hydroxy-4-Methoxybenzaldehyde (CID 69600) URL:[Link]

-

Frontiers in Microbiology Title: 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma... URL:[Link]

Sources

Comprehensive Mass Spectrometry Profiling of 4-(Allyloxy)-2-hydroxybenzaldehyde: Mechanisms, Protocols, and Analytical Workflows

Executive Summary & Physicochemical Profiling

4-(Allyloxy)-2-hydroxybenzaldehyde (C₁₀H₁₀O₃, Monoisotopic Mass: 178.0629 Da) is a critical intermediate in organic synthesis and pharmaceutical development. Structurally derived from a 2,4-dihydroxybenzaldehyde core, it features an aldehyde group at C1, a hydroxyl group at C2, and an allyloxy ether linkage at C4.

From an analytical perspective, the strategic placement of these functional groups dictates its behavior in a mass spectrometer. The ortho-hydroxyl group facilitates intramolecular hydrogen bonding with the aldehyde, stabilizing the molecular ion. Conversely, the allyloxy group acts as a highly labile site, dominating the fragmentation landscape due to the formation of resonance-stabilized leaving groups[1]. This guide provides a definitive framework for analyzing this compound using both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.

Ionization Strategy & Mechanistic Causality

Selecting the correct ionization technique is paramount for accurate structural elucidation and quantification. The choice between EI and ESI is governed by the distinct thermodynamic stability of the resulting ions.

Electron Ionization (EI) - Hard Ionization

EI at standard 70 eV generates an odd-electron radical cation (M⁺•) at m/z 178. Because 70 eV significantly exceeds the ionization energy of aromatic ethers (~8-9 eV), the excess internal energy drives extensive, reproducible fragmentation[2]. The primary causal driver for EI fragmentation here is radical site-initiated cleavage . The charge localizes on the ether oxygen, prompting the homolytic cleavage of the O-allyl bond. This results in the loss of an allyl radical (•C₃H₅, -41 Da), yielding a highly stable, even-electron oxonium ion at m/z 137[3].

Electrospray Ionization (ESI) - Soft Ionization

ESI is an even-electron ionization process ideal for liquid chromatography (LC-MS) workflows.

-

Positive Mode (ESI+): Protonation occurs preferentially at the highly basic carbonyl oxygen or the ether oxygen, yielding[M+H]⁺ at m/z 179. Fragmentation follows the even-electron rule, meaning the precursor will preferentially lose neutral molecules (e.g., propene, H₂O, or CO) rather than radicals[4].

-

Negative Mode (ESI-): The C2-hydroxyl group is highly acidic due to resonance stabilization of the resulting phenoxide across the aldehyde-substituted aromatic ring. This yields a robust [M-H]⁻ ion at m/z 177, making negative mode highly sensitive for quantification[5].

Fragmentation Pathways & Logic

Understanding the specific fragmentation pathways is essential for MRM (Multiple Reaction Monitoring) transition selection in quantitative assays.

-

Allylic Cleavage (The Dominant Pathway): In EI, the loss of the allyl radical (-41 Da) generates the m/z 137 base peak. In ESI+, the protonated precursor (m/z 179) undergoes a neutral loss of propene (C₃H₆, -42 Da) via hydrogen transfer, also arriving at the m/z 137 core (protonated 2,4-dihydroxybenzaldehyde)[6].

-

Carbon Monoxide Extrusion: A classic signature of benzaldehydes is the α-cleavage of the formyl group, resulting in the neutral loss of CO (-28 Da)[2]. This typically occurs after the loss of the allyl group, transitioning the m/z 137 fragment down to m/z 109[7].

-

Water Loss: In ESI+, the proximity of the C2-OH and the C1-CHO can facilitate a minor loss of H₂O (-18 Da), yielding m/z 161, though this is secondary to allylic cleavage.

Figure 1: Primary EI fragmentation pathways of 4-(Allyloxy)-2-hydroxybenzaldehyde at 70 eV.

Quantitative Data Summary

The following table summarizes the diagnostic mass-to-charge (m/z) ratios required for spectral library building and MRM method development.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss / Cleavage Mechanism | Structural Assignment |

| GC-EI (70 eV) | 178 (M⁺•) | 137 | -41 Da (•C₃H₅) | 2,4-Dihydroxybenzaldehyde cation |

| GC-EI (70 eV) | 178 (M⁺•) | 136 | -42 Da (C₃H₆) | Alkene elimination via H-transfer |

| GC-EI (70 eV) | 137 / 136 | 109 / 108 | -28 Da (CO) | Extrusion of formyl carbonyl |

| LC-ESI (+) | 179 ([M+H]⁺) | 137 | -42 Da (C₃H₆) | Protonated dihydroxybenzaldehyde |

| LC-ESI (+) | 179 ([M+H]⁺) | 161 | -18 Da (H₂O) | Dehydration |

| LC-ESI (-) | 177 ([M-H]⁻) | 135 | -42 Da (C₃H₆) | Deprotonated dihydroxybenzaldehyde |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory system suitability testing (SST) to verify instrument performance prior to data acquisition.

Protocol A: GC-EI-MS Structural Characterization

Purpose: High-resolution structural confirmation and library matching.

-

Sample Preparation: Dissolve 1.0 mg of 4-(Allyloxy)-2-hydroxybenzaldehyde in 1.0 mL of MS-grade Dichloromethane (DCM).

-

System Suitability (Validation Step): Inject a pure DCM solvent blank to confirm the absence of ghost peaks or column bleed at m/z 178. Run a tune evaluation using PFTBA (Perfluorotributylamine) to ensure mass axis calibration and proper isotopic ratios at m/z 69, 219, and 502.

-

Chromatography:

-

Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm × 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

-

-

MS Parameters:

-

Injector Temp: 250°C (Split ratio 10:1).

-

Ion Source Temp: 230°C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40 to 400.

-

Protocol B: LC-ESI-MS/MS Quantitative Workflow

Purpose: High-sensitivity quantification in complex matrices (e.g., pharmacokinetic studies).

Figure 2: Logical workflow for LC-ESI-MS/MS quantitative analysis of benzaldehyde derivatives.

-

Sample Preparation: Prepare a 10 µg/mL stock in MS-grade Methanol. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Methanol containing 0.1% Formic Acid. Validation Step: Spike samples with a stable isotope-labeled internal standard (e.g., ¹³C₆-labeled analog) to correct for matrix effects and ionization suppression.

-

Chromatography:

-

Column: C18 reversed-phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

-

-

MS/MS Parameters (Negative Mode):

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 350°C.

-

MRM Transition: m/z 177.0 → 135.0.

-

Collision Energy (CE): Optimize empirically (typically 15-25 eV) using Argon as the collision gas to maximize the yield of the m/z 135 product ion.

-

References

-

National Center for Biotechnology Information. "2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213." PubChem Database.[Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts. [Link]

-

Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. [Link]

-

MetwareBio. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." MetwareBio Technical Blog. [Link]

-

National Institute of Standards and Technology. "Benzaldehyde, 2,4-dihydroxy-." NIST Chemistry WebBook, SRD 69.[Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzaldehyde, 2,4-dihydroxy- [webbook.nist.gov]

- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 5. 2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 4-(Allyloxy)-2-hydroxybenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Allyloxy)-2-hydroxybenzaldehyde

Abstract

This technical guide offers a comprehensive analysis of the solubility of 4-(Allyloxy)-2-hydroxybenzaldehyde, a key aromatic aldehyde intermediate in the synthesis of advanced organic materials and pharmaceutical compounds. Recognizing the current scarcity of published quantitative solubility data for this specific molecule, this document provides a robust theoretical framework for predicting its solubility based on molecular structure and established physicochemical principles. Furthermore, it delivers a detailed, field-proven experimental protocol for the empirical determination of its thermodynamic solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, process chemists, and formulation scientists who require a deep understanding of this compound's behavior in various organic solvent systems to optimize reaction conditions, design purification strategies, and develop stable formulations.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is fundamentally governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1][2]

Molecular Structure and Intermolecular Force Analysis

The molecular structure of 4-(Allyloxy)-2-hydroxybenzaldehyde dictates its potential interactions with solvent molecules.

-

Aromatic Benzene Ring: The core phenyl ring is nonpolar and contributes to van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic or nonpolar solvents.

-

Hydroxyl Group (-OH): Located at the ortho-position, this group is a potent hydrogen bond donor and acceptor. Its presence significantly increases the molecule's polarity and promotes solubility in protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, acetone).

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is a strong hydrogen bond acceptor, further enhancing interactions with protic solvents. Its polar nature contributes to the overall dipole moment of the molecule.[2]

-

Allyloxy Group (-O-CH₂-CH=CH₂): The ether linkage introduces a polar C-O bond and another hydrogen bond acceptor site. The allyl group itself is nonpolar, slightly increasing the hydrophobic character of the molecule compared to its dihydroxy analogue, 2,4-dihydroxybenzaldehyde.[3]

The interplay of these functional groups results in a molecule of intermediate polarity with both hydrogen bond donating and accepting capabilities. The intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen can slightly reduce its interaction with external solvent molecules, a common feature in ortho-hydroxy benzaldehydes.[4]

Advanced Predictive Models

While qualitative analysis is useful, quantitative prediction models provide deeper insights for solvent screening.

-

Hansen Solubility Parameters (HSP): The HSP model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[5] A solvent is likely to dissolve a solute if their HSP values are similar. While the exact HSP for 4-(Allyloxy)-2-hydroxybenzaldehyde is not published, we can infer its characteristics from related compounds. For instance, benzaldehyde has HSP values of δD=19.4, δP=7.4, and δH=5.3 MPa⁰·⁵.[6] The addition of a hydroxyl and an allyloxy group would be expected to significantly increase the δP and, most notably, the δH values for 4-(Allyloxy)-2-hydroxybenzaldehyde.

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[7][8] It calculates the interaction energies of molecules based on their surface polarity profiles, making it an invaluable tool for in silico solvent screening without the need for experimental data.[9][10] COSMO-RS is particularly effective for compounds with multiple functional groups, as it avoids the limitations of group contribution methods.[8]

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical analysis, a qualitative solubility profile for 4-(Allyloxy)-2-hydroxybenzaldehyde can be predicted. This serves as a starting point for experimental verification.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding (donor and acceptor) interactions with the solvent's hydroxyl group. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. DMSO and DMF are expected to be excellent solvents. Acetonitrile may show slightly lower solubility.[11] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | The ether oxygen can accept hydrogen bonds, but the overall nonpolar character is significant. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Capable of weak hydrogen bonding and dipole interactions. Often effective at dissolving moderately polar organic solids.[12] |

| Aromatic | Toluene, Benzene | Low to Moderate | Solubility driven by π-π stacking and dispersion forces. The polar functional groups will limit high solubility.[11] |

| Nonpolar | Hexane, Heptane | Insoluble | The significant polarity and hydrogen bonding capability of the solute are incompatible with the purely dispersion forces of nonpolar solvents. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate, quantitative data, the isothermal shake-flask method is the gold standard.[2][3][13] This protocol ensures that the solution reaches thermodynamic equilibrium, providing a true measure of solubility at a given temperature.

Core Principle & Justification

The method involves agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient duration to achieve equilibrium.[13] The supernatant is then filtered and its concentration is determined analytically. This approach is superior to kinetic or rapid screening methods as it measures the true thermodynamic solubility, which is a crucial parameter for process development and regulatory purposes. The use of HPLC with UV detection for quantification is selected for its high specificity, sensitivity, and accuracy for aromatic compounds like the target molecule.[11]

Step-by-Step Experimental Workflow

Materials & Equipment:

-

4-(Allyloxy)-2-hydroxybenzaldehyde (purity >98%)

-

HPLC-grade organic solvents

-

Analytical balance (readability ±0.1 mg)

-

2 mL glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or temperature-controlled water bath

-

Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector, equipped with a C18 analytical column.

Procedure:

-

Preparation of Stock Standard for HPLC Calibration:

-

Accurately weigh approximately 10 mg of 4-(Allyloxy)-2-hydroxybenzaldehyde and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask. This is your primary stock solution (approx. 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected solubility range.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of solid 4-(Allyloxy)-2-hydroxybenzaldehyde to a 2 mL vial (e.g., 10-20 mg).

-

Add a precisely known volume (e.g., 1.0 mL) of the desired test solvent to the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25.0 °C).

-